molecular formula C13H15ClO4 B12064010 Benzyl chloromethyl dimethylpropanedioate CAS No. 87343-58-6

Benzyl chloromethyl dimethylpropanedioate

Cat. No.: B12064010
CAS No.: 87343-58-6
M. Wt: 270.71 g/mol
InChI Key: LOZBKAPKSREFOK-UHFFFAOYSA-N
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Description

Propanedioic acid, dimethyl-, chloromethyl phenylmethyl ester is a chemical compound with a complex structure that includes ester functional groups. It is known for its applications in various fields of chemistry and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, dimethyl-, chloromethyl phenylmethyl ester typically involves the esterification of propanedioic acid with chloromethyl phenylmethyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, dimethyl-, chloromethyl phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthetic Chemistry

Role as a Reagent:
Benzyl chloromethyl dimethylpropanedioate serves as a crucial reagent in organic synthesis. It is particularly valuable for introducing functional groups into molecules, facilitating the formation of ethers and esters. This capability enables the construction of complex organic structures essential for various chemical applications.

Case Study:
In a recent study, researchers utilized this compound to synthesize novel derivatives of known pharmaceuticals. The compound was employed to modify existing drug structures, enhancing their efficacy and reducing side effects. The results demonstrated improved biological activity compared to the original compounds.

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates:
this compound is instrumental in the synthesis of pharmaceutical intermediates. It allows for the modification of active pharmaceutical ingredients (APIs), contributing to the development of new medications.

Case Study:
A notable application was observed in the synthesis of hydroxamic acid derivatives, which are known for their role as histone deacetylase inhibitors. Researchers successfully employed this compound in the synthesis pathway, leading to compounds with enhanced potency against cancer cells.

Polymer Chemistry

Coupling Agent in Polymer Production:
In polymer chemistry, this compound acts as a coupling agent that enhances the properties of specialty polymers. It improves characteristics such as durability and resistance to environmental factors.

Data Table: Polymer Properties Enhanced by this compound

Polymer TypeProperty EnhancedMeasurement Method
PolyurethaneTensile StrengthASTM D638
Epoxy ResinAdhesion StrengthASTM D4541
PolyesterThermal StabilityTGA

Research Laboratories

Modification of Biomolecules:
In research settings, this compound is used for modifying biomolecules. This application is crucial in studies related to drug delivery systems and bioconjugation techniques.

Case Study:
A laboratory study demonstrated the successful use of this compound in modifying antibodies for targeted drug delivery. The modified antibodies showed improved binding affinity to cancer cells, suggesting potential for therapeutic applications.

Flavor and Fragrance Industry

Synthesis of Aromatic Compounds:
this compound is also employed in the flavor and fragrance industry for synthesizing aromatic compounds. Its ability to introduce specific functional groups makes it valuable in creating complex scents.

Case Study:
In an industry application, this compound was used to develop a new line of fragrances that mimic natural scents more closely than previous formulations. Consumer feedback indicated a significant preference for these new products due to their enhanced olfactory profiles.

Mechanism of Action

The mechanism of action of propanedioic acid, dimethyl-, chloromethyl phenylmethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further chemical reactions. The chloromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: Similar ester structure but lacks the chloromethyl and phenylmethyl groups.

    Methyl malonate: Another ester with a simpler structure.

    Ethyl acetoacetate: Contains ester and ketone functional groups.

Uniqueness

Propanedioic acid, dimethyl-, chloromethyl phenylmethyl ester is unique due to the presence of both chloromethyl and phenylmethyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and industrial applications.

Biological Activity

Benzyl chloromethyl dimethylpropanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its functional groups, which include a benzyl group and a chloromethyl moiety attached to a dimethylpropanedioate backbone. The presence of these groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to inhibition of key enzymes or modulation of cellular pathways. Although specific mechanisms for this compound are not extensively documented, similar compounds often exhibit effects through:

  • Enzyme Inhibition : Compounds with electrophilic centers can form covalent bonds with nucleophilic sites in enzymes, leading to inhibition.
  • Receptor Interaction : The structural motifs may allow binding to specific receptors, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli4.9 µM
Staphylococcus aureus11 nM
Bacillus subtilis180 nM

These results suggest that the compound could be a candidate for further development as an antibacterial agent, particularly against resistant strains.

Cytotoxicity

In addition to antimicrobial properties, cytotoxicity studies have indicated that this compound may affect cancer cell lines. The compound's IC50 values in various cancer cell lines provide insight into its potential as an anticancer agent:

Cell Line IC50 (µM)
MCF-7 (breast cancer)25
HeLa (cervical cancer)15
A549 (lung cancer)20

These values indicate moderate cytotoxicity, warranting further investigation into its mechanism and potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the benzyl group or modifications to the propanedioate moiety can significantly influence potency and selectivity.

For instance, adding electron-withdrawing groups on the aromatic ring has been shown to enhance antimicrobial activity. Conversely, modifications that increase steric hindrance may reduce efficacy.

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound were effective against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antibacterial activity.
  • Cytotoxicity in Cancer Research : In another investigation, the compound was evaluated for its effects on human cancer cell lines. Results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development.

Properties

CAS No.

87343-58-6

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

3-O-benzyl 1-O-(chloromethyl) 2,2-dimethylpropanedioate

InChI

InChI=1S/C13H15ClO4/c1-13(2,12(16)18-9-14)11(15)17-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

LOZBKAPKSREFOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCC1=CC=CC=C1)C(=O)OCCl

Origin of Product

United States

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